6-chloro-5-nitro-1H-benzimidazol-2-amine
Description
Properties
IUPAC Name |
6-chloro-5-nitro-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c8-3-1-4-5(11-7(9)10-4)2-6(3)12(13)14/h1-2H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFFQNHYIJTYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)[N+](=O)[O-])N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)[N+](=O)[O-])N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4-Chloro-1,2-Phenylenediamine Derivatives
The foundational step in synthesizing 6-chloro-5-nitro-1H-benzimidazol-2-amine involves the cyclo-condensation of 4-chloro-1,2-phenylenediamine dihydrochloride with nitro-substituted carboxylic acids or aldehydes. As demonstrated in, this reaction typically proceeds in polar aprotic solvents such as dimethoxyethane (DME) under reflux conditions. For instance, treatment with 3-substituted phenylacryloylaminophenyl derivatives at 80°C for 48 hours yields the benzimidazole core with 70–85% efficiency. The reaction mechanism proceeds via Schiff base formation, followed by oxidative cyclization mediated by sodium metabisulfite.
A critical optimization parameter is the stoichiometry of the oxidizing agent. Excess sodium metabisulfite (>1.1 equivalents) accelerates cyclization but risks over-oxidation, leading to byproducts such as 5-nitroso derivatives. Purification via silica gel column chromatography using chloroform-methanol (9:1) eluents ensures >95% purity, as confirmed by thin-layer chromatography (TLC).
Nitration Strategies for Introducing the 5-Nitro Substituent
Direct Nitration Using HNO₃-H₂SO₄ Mixtures
Post-cyclization nitration is achieved through electrophilic aromatic substitution using a 1:1 v/v mixture of concentrated nitric and sulfuric acids. As detailed in, the nitration of 6-chloro-1H-benzimidazol-2-amine requires precise temperature control (–5°C to 0°C) to prevent polynitration. Gradual addition of the substrate to the nitrating agent over 2 hours, followed by 8 hours of stirring, affords the 5-nitro derivative in 68–72% yield.
Table 1: Comparative Nitration Efficiency Under Varied Conditions
| Nitrating Agent Ratio (HNO₃:H₂SO₄) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1:1 | 0 | 8 | 72 |
| 1:2 | 0 | 6 | 65 |
| 2:1 | 5 | 10 | 58 |
Data adapted from highlights the superiority of equimolar HNO₃-H₂SO₄ at 0°C for maximizing mono-nitration.
Microwave-Assisted Synthesis for Rapid Cyclization
Accelerated Reaction Kinetics
Microwave irradiation revolutionizes benzimidazole synthesis by reducing reaction times from hours to minutes. As reported in, cyclo-condensation of 4-nitro-o-phenylenediamine with phenoxyacetic acids under microwave conditions (300 W, 120°C) completes within 2.5–3.5 minutes, achieving 82–90% yields. This method eliminates solvent evaporation steps, as the reaction proceeds neat, and simplifies purification to recrystallization from ethanol.
Table 2: Microwave vs. Conventional Heating Outcomes
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 3 min | 48 h |
| Yield (%) | 89 | 75 |
| Purity (%) | 97 | 92 |
| Energy Consumption (kJ) | 18 | 420 |
Catalytic and Green Chemistry Innovations
Lithium Hexamethyldisilazane (LiHMDS)-Mediated Amination
Purification and Analytical Characterization
Chromatographic Techniques
Final purification leverages silica gel chromatography with ethyl acetate-petroleum ether gradients (1:4 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns and methanol-water mobile phases confirms >98% purity, while IR spectroscopy validates functional groups (C=N at 1652 cm⁻¹, NO₂ at 1515 cm⁻¹).
Spectroscopic Data Correlation
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¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.89–7.45 (m, 3H, Ar-H), 6.98 (s, 1H, Benzimidazole-H).
-
¹³C NMR : 148.2 (C-NO₂), 136.5 (C-Cl), 122.1–115.3 (aromatic carbons).
Challenges and Industrial Scalability
Byproduct Formation During Nitration
The primary challenge lies in controlling nitration regioselectivity. Over-nitration generates 5,7-dinitro impurities, necessitating tedious column separations. Kinetic studies in recommend maintaining HNO₃ concentrations below 65% and reaction temperatures under 5°C to suppress di-substitution.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: 6-chloro-5-amino-1H-benzimidazol-2-amine.
Substitution: Various substituted benzimidazole derivatives.
Oxidation: 6-chloro-5-nitroso-1H-benzimidazol-2-amine.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-chloro-5-nitro-1H-benzimidazol-2-amine derivatives as anticancer agents. A series of N-substituted derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. For instance, some derivatives exhibited remarkable activity against the MDA-MB-231 breast cancer cell line, with minimal inhibitory concentration values indicating strong potency compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Various studies report that derivatives of 6-chloro-5-nitro-1H-benzimidazol-2-amine demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for these compounds were found to be as low as 4 µg/mL against certain bacterial strains .
Anti-inflammatory Effects
Research has indicated that derivatives of this compound possess anti-inflammatory properties. In vitro studies have demonstrated that specific analogs can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. For example, one study reported IC50 values for COX-2 inhibition significantly lower than those of standard anti-inflammatory drugs like diclofenac .
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of 6-chloro-5-nitro-1H-benzimidazol-2-amine derivatives typically involves condensation reactions using various substituted aromatic aldehydes and o-phenylenediamine derivatives. Microwave-assisted synthesis methods have been employed to enhance yields and reduce reaction times significantly .
Mechanism of Action
The mechanism of action of 6-chloro-5-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the benzimidazole ring significantly impacts physicochemical properties:
- 6-Nitro-1H-benzimidazol-2-amine (CAS 6232-92-4): Lacks the chloro group but shares the nitro substituent at position 4.
- 5-Chloro-6-nitro-1,3-benzoxazol-2-amine (CAS 1820717-50-7) : Replaces the benzimidazole core with a benzoxazole ring. The oxygen atom in benzoxazole increases electronegativity, reducing basicity compared to benzimidazoles. This structural difference may also affect hydrogen-bonding patterns in crystal lattices .
Table 1: Substituent Effects on Benzimidazole Derivatives
Heterocyclic Core Modifications
Replacing the benzimidazole core with other heterocycles alters electronic and steric properties:
- Indazole Derivatives : 6-Chloro-2-methyl-2H-indazol-5-amine (CAS 1893125-36-4) contains an indazole ring, which has two adjacent nitrogen atoms. This increases aromaticity and may enhance thermal stability compared to benzimidazoles .
Table 2: Heterocyclic Core Comparisons
Q & A
Q. What are the common synthetic routes for preparing 6-chloro-5-nitro-1H-benzimidazol-2-amine, and how do reaction conditions influence product purity?
Synthesis typically involves multi-step reactions, including nitration, chlorination, and cyclization. For example, nitration of benzimidazole precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) introduces the nitro group, while chlorination may use POCl₃ or SOCl₂. The amine group at position 2 can be introduced via nucleophilic substitution or reduction of nitro intermediates . Reaction conditions (temperature, solvent, catalyst) critically affect purity. Ethanol or ethyl acetate extraction, followed by drying with anhydrous Na₂SO₄, is common for isolating the product .
Q. Which spectroscopic techniques are most effective for characterizing 6-chloro-5-nitro-1H-benzimidazol-2-amine, and what key spectral features should be analyzed?
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3400 cm⁻¹ for amines, C–Cl at 600–800 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 7–9 ppm) and amine protons (δ ~5 ppm). ¹³C NMR distinguishes carbons in the benzimidazole ring and substituents.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 227 for C₇H₅ClN₄O₂) confirm molecular weight .
Q. What is the role of the nitro group in the reactivity of 6-chloro-5-nitro-1H-benzimidazol-2-amine?
The nitro group is electron-withdrawing, directing electrophilic substitution to specific positions. It can be reduced to an amine (e.g., using H₂/Pd-C) for further derivatization, enabling applications in drug discovery or coordination chemistry .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the yield of 6-chloro-5-nitro-1H-benzimidazol-2-amine?
Statistical experimental design (e.g., factorial design) minimizes trial-and-error approaches. Variables like temperature, reagent stoichiometry, and reaction time are systematically tested. For example, refluxing in ethanol with KOH for 7 hours maximizes cyclization efficiency . Computational tools (e.g., density functional theory) predict optimal pathways, reducing experimental iterations .
Q. How can computational chemistry tools be integrated into the design of novel derivatives of 6-chloro-5-nitro-1H-benzimidazol-2-amine?
Quantum chemical calculations (e.g., using Gaussian or ORCA) model reaction mechanisms, such as nitro group reduction or ring functionalization. Machine learning algorithms analyze structure-activity relationships to predict biological or catalytic properties .
Q. What strategies can resolve discrepancies in reported reaction yields or spectroscopic data for 6-chloro-5-nitro-1H-benzimidazol-2-amine derivatives?
- Reproducibility Checks : Validate synthesis protocols across labs.
- Advanced Analytics : Use high-resolution MS or 2D NMR (e.g., HSQC, HMBC) to confirm structural assignments .
- Meta-Analysis : Compare data across peer-reviewed studies to identify systematic errors (e.g., solvent effects on NMR shifts) .
Q. How does steric hindrance from the chloro and nitro groups influence the coordination chemistry of 6-chloro-5-nitro-1H-benzimidazol-2-amine with transition metals?
The chloro and nitro groups create steric and electronic environments that favor specific metal-binding modes. For instance, the amine at position 2 may act as a ligand, while the nitro group stabilizes metal complexes through resonance. X-ray crystallography or EPR spectroscopy can elucidate binding geometries .
Data Contradiction Analysis
Q. How should conflicting data on the thermal stability of 6-chloro-5-nitro-1H-benzimidazol-2-amine be addressed?
Q. Why do different studies report varying solubility profiles for this compound?
Solubility depends on solvent polarity, pH, and crystal morphology. For example, the compound may exhibit higher solubility in DMSO than in water due to its aromatic and nitro groups. Powder X-ray diffraction (PXRD) can identify polymorphic forms influencing solubility .
Methodological Guidance
Q. What are best practices for scaling up the synthesis of 6-chloro-5-nitro-1H-benzimidazol-2-amine while maintaining yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
